Home > Products > Screening Compounds P72694 > N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide - 941980-57-0

N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Catalog Number: EVT-3130735
CAS Number: 941980-57-0
Molecular Formula: C23H22F2N4O2S2
Molecular Weight: 488.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[¹¹C]carboxamide ([¹¹C]DPFC, [¹¹C]1)

  • Compound Description: This compound is a novel positron emission tomography (PET) radiotracer developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat brains. [] It exhibits a high binding affinity for FAAH (IC50: 3.3 nM). []

Compound 2: 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Compound Description: The crystal structure of this compound reveals the presence of an imidazole system and a pyridine ring. [] Intermolecular N—H⋯N hydrogen bonding and intramolecular C—H⋯O hydrogen interactions contribute to the stability of its crystal structure. []

Compound 3: N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide

  • Compound Description: The crystal structure of this compound shows that the dihedral angle between the fluorophenyl and thiazole rings is 12.8 (1)°. [] Its crystal structure is stabilized by N—H⋯O hydrogen bonds forming C(11) chains and C—H⋯O interactions forming C(10) chains, both propagating along []. []

Compound 4: 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound exhibits a twisted molecular conformation, as evidenced by the dihedral angles between its central pyrazole ring and adjacent thiazole and triazole rings. [] C—H⋯N, C—H⋯F, C—H⋯π and π–π interactions contribute to its three-dimensional crystal structure. []

Compound 5: 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)

  • Compound Description: This compound exhibits promising anticonvulsant activity in the maximal electroshock (MES), psychomotor, and subcutaneous pentylenetetrazole (scPTZ) seizure tests, demonstrating superior efficacy compared to valproic acid. [] It shows potential interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. []

Compound 6: N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide (3g)

  • Compound Description: This compound demonstrates very good α-glucosidase inhibitory activity. []

Compound 7: N-(4-(o-fluorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3j)

  • Compound Description: This compound exhibits very good α-glucosidase inhibitory activity. []

Compound 8: 2-{3-[4-(2-fluorophenyl)-piperazin-1yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7)

  • Compound Description: This compound shows anticonvulsant activity specifically in the subcutaneous pentylenetetrazole (scPTZ) test. [] It is classified as an Anticonvulsant Screening Program (ASP) 1 class compound. [] It also exhibits affinity for serotonin 5-HT1A and 5-HT2A receptors (Ki = 24-143 nM for 5-HT1A). []

Compound 9: 2-{3-[4-(2-fluorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (22)

  • Compound Description: This compound displays anticonvulsant activity specifically in the subcutaneous pentylenetetrazole (scPTZ) test. [] It is classified as an Anticonvulsant Screening Program (ASP) 1 class compound. [] It also exhibits affinity for serotonin 5-HT1A and 5-HT2A receptors (Ki = 24-143 nM for 5-HT1A). []

Compound 10: 2-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (23)

  • Compound Description: This compound displays anticonvulsant activity specifically in the subcutaneous pentylenetetrazole (scPTZ) test. [] It is classified as an Anticonvulsant Screening Program (ASP) 1 class compound. [] It also exhibits high affinity for the 5-HT2A receptor (Ki = 8-66 nM). []

Compound 11: Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d][1,3]thiazol-5-yl]phenyl]methanes (6a-r)

  • Compound Description: This series of compounds was synthesized and evaluated for their nematicidal and antimicrobial properties. [] Compounds with N-benzylpyrazole and N-methylpyrazole moieties showed significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabdites elegans. [] Many compounds within this series also exhibited antibacterial and antifungal activity. []

Compound 12: 1-(4‐fluorophenyl)‐4‐(4‐hydroxy‐4‐{4‐[(2‐phenyl‐1,3‐thiazol‐4‐yl)methyl]phenyl}piperidin‐1‐yl)butan‐1‐one

  • Compound Description: Identified as a potential "magic shotgun" lead compound through in silico design, this haloperidol derivative demonstrates improved pharmacodynamics and blood-brain barrier permeation properties compared to the parent drug. [] It displays strong affinity for 5-HT2A, 5-HT1D, D2, D3, and 5-HT1B receptors. []

Compound 13: N‐(4‐{2‐(1‐cyclopropylpiperidin‐4‐yl)‐4‐[3‐(2,5‐difluorobenzenesulfonylamino)‐2‐fluorophenyl]thiazol‐5‐yl}‐pyridin‐2‐yl)acetamide (20)

  • Compound Description: This optimized diarylthiazole derivative displays potent and selective B‐Raf inhibition, favorable ADME properties, and low hERG liability. [] It demonstrates significant antiproliferative activity against cell lines carrying B‐Raf V600E or V600D mutations, along with reduced "paradoxical" activation of MEK in non‐mutant B‐Raf cells. []

Compound 14: N-(4-Fluorophenyl)-2-((4-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl) pyrimidin-2-yl)thio)acetamide (4 m)

  • Compound Description: This benzimidazole derivative exhibits potent fungicidal activity against Botrytis cinerea, with an EC50 value of 0.13 μg/mL, outperforming carbendazim (EC50 of 0.21 μg/mL). [] Molecular docking analysis suggests its interaction with the target protein through hydrogen bonding and π-π interactions. []

Compound 15: (R)-N-(4-(6-(4-(1-(4-Fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p)

  • Compound Description: This compound acts as a potent TRPV1 antagonist (rTRPV1(CAP) IC50 = 3.7 nM) with excellent aqueous solubility and improved pharmacokinetic properties compared to AMG 517. [] It effectively blocks TRPV1-mediated physiological responses in vivo, showing efficacy in reducing thermal hyperalgesia. []

Compound 16: N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1- yl)thio)acetamide (5f)

  • Compound Description: This compound exhibits good in vivo antitumor activity, showing superior efficacy compared to 5-fluorouracil, specifically against human esophageal cancer cells with an IC50 value of 8.13 μmol/L. []

Compound 17: N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (8c)

  • Compound Description: This compound shows good in vivo antitumor activity, specifically against human esophageal cancer cells with an IC50 value of 9.31 μmol/L. [] It exhibits superior efficacy compared to 5-fluorouracil. []

Compound 18: 2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

  • Compound Description: Identified as a novel anti-HIV-1 compound, it interacts directly with the HIV-1 matrix (MA) protein and competes with phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) for MA binding, thereby hindering the production of new viruses. [] It exhibits broad neutralizing anti-HIV activity against group M isolates with IC50 values of 7.5–15.6 μM. []

Compound 19: 2-(4-ethoxycarbonylthiazol-2-ylamino)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate (B12)

  • Compound Description: This compound demonstrates high antimicrobial activity. []

Compound 20: 2-(3-fluorophenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate (A18)

  • Compound Description: This compound demonstrates high antimicrobial activity. []

Compound 21: 2-(3,4-difluorophenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate (A21)

  • Compound Description: This compound demonstrates high antimicrobial activity. []

Compound 22: 2-(4-(4-bromophenyl)-1-oxo-tolylazine-2(1H)-yl)-N-(2-fluorophenyl)acetamide (5g)

  • Compound Description: This compound shows good antiproliferative activity against various human cancer cell lines, including MCF-7, PC-3, SW-620, and HGC-27, in vitro. []

Compound 23: N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

  • Compound Description: This compound is a B-Raf inhibitor. [, , ] Pharmaceutical combinations incorporating this compound with MEK inhibitors and/or antibodies like anti-PD-L1 or panitumumab are being investigated for cancer treatment. [, , ]

Compound 24: N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3- d]pyrimidin-1 -yl]phenyl}acetamide

  • Compound Description: This compound is a MEK inhibitor. [, , ] Pharmaceutical combinations incorporating this compound with B-Raf inhibitors and/or antibodies like anti-PD-L1 or panitumumab are being investigated for cancer treatment. [, , ]

Compound 25: (−)‐(1‐(3‐hydroxy‐1,2,3,4‐tetrahydronaphthalen‐2‐yl)piperidin‐4‐yl)(4‐(methylthio)phenyl)methanone [(−)‐8]

  • Compound Description: This compound displays high binding affinity for the human vesicular acetylcholine transporter (VAChT) with a Ki value of 1.4 nM. [] It shows moderate selectivity for VAChT over σ1 receptors (≈13-fold) and high selectivity over σ2 receptors (>420-fold). [] Radiolabeled (−)‐[¹¹C]8 exhibits high initial brain uptake and rapid washout in Sprague–Dawley rats, suggesting blood-brain barrier permeability. []

Compound 26: (−)‐(4‐((2‐fluoroethyl)thio)phenyl)(1‐(3‐hydroxy‐1,2,3,4‐tetrahydronaph‐thalen‐2‐yl)piperidin‐4‐yl)methanone [(−)‐14a]

  • Compound Description: This compound exhibits high binding affinity for human VAChT with a Ki value of 2.2 nM. [] It shows high selectivity for VAChT over both σ1 and σ2 receptors (>420-fold). [] Radiolabeled (−)‐[¹⁸F]14a demonstrates high initial brain uptake and rapid washout in Sprague–Dawley rats, suggesting blood-brain barrier permeability. []

Compound 27: N‐(4‐benzylcyclohexyl)‐2‐(2‐fluorophenyl)acetamide (YUN-122)

  • Compound Description: This compound acts as a σ1 ligand. [] Pretreating rats with YUN-122 leads to decreased brain uptake of both (−)‐[¹¹C]8 and (−)‐[¹⁸F]14a, indicating their in vivo binding to the σ1 receptor. []

Compound 28: N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)

  • Compound Description: This compound is a novel orexin 1 and 2 receptor antagonist in development for insomnia treatment. [] It undergoes extensive metabolism, primarily through oxidation of its benzofuran ring. []

Compound 29: 2-[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]-3,5-dihydroxy-3,4-dihydro-1(2H)-isoquinolinone (M98, GSK2329163)

  • Compound Description: This unusual hemiaminal metabolite is formed through oxidation of the benzofuran ring of SB-649868 and subsequent rearrangement. [] It is one of the main circulating components in plasma extracts following SB-649868 administration. []

Compound 30: [2-({[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]amino}carbonyl)-6-hydroxyphenyl]acetic acid (M25, GSK2329158)

  • Compound Description: This carboxylic acid metabolite originates from the benzofuran ring opening of SB-649868. [] It represents the main metabolite found in excreta, accounting for at least 12% of the administered SB-649868 dose. []

Compound 31: N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3, 4-thiadiazol-2-yl]oxy]acetamide (FOE 5043)

  • Compound Description: This acetanilide-type herbicide causes a reduction in serum thyroxine (T4) levels through an extrathyroidal mechanism, likely by inducing hepatic thyroid hormone metabolism. []

Compound 32: 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide (1)

  • Compound Description: This compound exhibited an antipsychotic-like profile in behavioral animal tests but lacked direct interaction with dopamine receptors. []

Compound 33: (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

  • Compound Description: This metabolite of compound 32 displayed activity in behavioral animal tests but also exhibited toxicity. []

Compound 34: 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

  • Compound Description: This compound, similar to known antipsychotics, reduces spontaneous locomotion in mice at doses not inducing ataxia. [] Unlike conventional agents, it does not bind to D2 dopamine receptors in vitro. []

Compound 35: 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

  • Compound Description: This compound inhibits conditioned avoidance responding in both rats and monkeys. [] Unlike many antipsychotic drugs, it does not induce dystonic movements in a primate model of antipsychotic-induced extrapyramidal side effects. []

Compound 36: 1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

  • Compound Description: This compound is a ring-closure product formed during the attempted synthesis of a 2-fluorophenyl analog of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (compound 33). []

Compound 37: 5-amino-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl)methanone (PD 71627)

  • Compound Description: Classified as an aminopyrazole, this compound induces mammary adenocarcinomas in male rats and displays potent mutagenic activity in Salmonella typhimurium strains TA98 and TA100. [] Its mutagenic potential is greater than that of its amide derivatives. []
Overview

N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, with the Chemical Abstracts Service number 942000-84-2, is a complex organic compound characterized by its unique structural features. It has a molecular formula of C23H23FN4O2S2C_{23}H_{23}FN_{4}O_{2}S_{2} and a molecular weight of approximately 470.6 g/mol. This compound is classified as a thiazole derivative, which is known for its diverse biological activities, including potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step synthetic pathways that integrate various chemical reactions. Common methods include:

  1. Thiazole Formation: The thiazole ring can be synthesized through cyclization reactions involving appropriate precursors such as thioketones and α-halo ketones.
  2. Piperazine Integration: The piperazine moiety is usually introduced via nucleophilic substitution reactions, where piperazine derivatives react with activated thiazole intermediates.
  3. Acetamide Coupling: The final step often involves coupling the thiazole derivative with an acetamide group through amide bond formation, which can be achieved using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are typically employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide features a thiazole ring connected to a piperazine moiety through a sulfur atom, with a fluorinated phenyl group enhancing its pharmacological properties.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide can participate in various chemical reactions typical for compounds containing thiazole and amide functionalities:

  1. Nucleophilic Substitution: The thiazole sulfur can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, the acetamide group may hydrolyze, releasing the corresponding acid and amine.
  3. Redox Reactions: The presence of fluorine atoms may influence redox behavior, potentially allowing for unique reactivity patterns compared to non-fluorinated analogs.
Mechanism of Action

The mechanism of action for N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Process

Research indicates that compounds containing thiazole rings often exhibit inhibitory effects on various biological targets due to their ability to mimic natural substrates or ligands. This compound's structure suggests it may act as an inhibitor in pathways related to cancer or neurodegenerative diseases.

Data

Further studies are necessary to clarify its exact mechanism, including binding affinity studies and cellular assays to evaluate its biological activity.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties like boiling point and melting point are not readily available, general characteristics can be inferred from its molecular structure:

  • Solubility: Likely soluble in organic solvents due to the presence of aromatic rings.

Chemical Properties

The chemical stability of N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide may vary based on environmental conditions such as pH and temperature.

Relevant data regarding toxicity or environmental impact remains limited and warrants further investigation.

Applications

N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide shows promise in several scientific applications:

  1. Medicinal Chemistry: Potential development as an anti-cancer agent due to its structural similarity to known therapeutic compounds.
  2. Pharmacological Research: Investigation into its effects on neurological pathways could lead to novel treatments for neurodegenerative diseases.
  3. Biochemical Studies: Utilized in studies examining enzyme inhibition or receptor binding affinities.

Properties

CAS Number

941980-57-0

Product Name

N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

IUPAC Name

N-(4-fluorophenyl)-2-[[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide

Molecular Formula

C23H22F2N4O2S2

Molecular Weight

488.57

InChI

InChI=1S/C23H22F2N4O2S2/c24-16-5-7-17(8-6-16)26-21(30)15-33-23-27-18(14-32-23)13-22(31)29-11-9-28(10-12-29)20-4-2-1-3-19(20)25/h1-8,14H,9-13,15H2,(H,26,30)

InChI Key

QOJMIVPWDIBEAN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.